N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a broad spectrum of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
- N-(4-{[2,6-dimethoxy-4-pyrimidinyl]amino}sulfonyl}phenyl)acetamide
- N-(4-{[2,6-dimethyl-4-pyrimidinyl]amino}phenyl)acetamide
Comparison: N-(4-{[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its cyclopropyl and oxan-4-yl substitutions, which enhance its pharmacological properties compared to other similar compounds. These structural modifications contribute to its higher potency and selectivity in targeting specific biological pathways .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[4-[[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H24N4O2/c1-13(25)21-16-4-6-17(7-5-16)22-19-12-18(14-8-10-26-11-9-14)23-20(24-19)15-2-3-15/h4-7,12,14-15H,2-3,8-11H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
KLRUCUCJNRDCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCOCC3)C4CC4 |
Origin of Product |
United States |
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